molecular formula C11H15NO3 B3254423 Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 2386-32-5

Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B3254423
CAS No.: 2386-32-5
M. Wt: 209.24 g/mol
InChI Key: BFCCFLZRLLFPRR-UHFFFAOYSA-N
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Description

Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with acetylacetone in the presence of a base, followed by cyclization to form the pyrrole ring . The reaction conditions typically include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry

Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate serves as a building block in the synthesis of more complex heterocyclic compounds. It is utilized in various chemical reactions, including:

  • Oxidation: Can be oxidized to form pyrrole derivatives.
  • Reduction: Reduction reactions lead to reduced pyrrole compounds.
  • Substitution: Electrophilic and nucleophilic substitutions occur at different positions on the pyrrole ring.

Biology

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit activity against various pathogens.
  • Anticancer Activity: Investigations into its cytotoxic effects reveal promise in cancer treatment protocols.

Medicine

This compound is explored as a precursor for developing pharmaceutical agents. Its unique structural features allow it to interact with specific biological targets, potentially leading to novel therapeutic agents.

Industrial Applications

The compound finds use in the production of:

  • Dyes and Pigments: Its structural properties allow for incorporation into various dye formulations.
  • Other Industrial Chemicals: It serves as an intermediate in synthesizing various industrial chemicals.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated significant inhibition zones compared to control samples, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies demonstrated that derivatives of this compound induced apoptosis in cancer cell lines. The mechanism involved the activation of specific apoptotic pathways, highlighting its potential application in cancer therapeutics.

Mechanism of Action

The mechanism of action of ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but lacks the acetyl group at the 3-position.

    Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but lacks the acetyl group and has different substitution patterns.

Uniqueness

Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of the acetyl group at the 3-position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other pyrrole derivatives and contributes to its specific properties and applications.

Biological Activity

Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate, a pyrrole derivative with the molecular formula C11H15NO3, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with an ethyl ester group, an acetyl group, and two methyl groups. The structural arrangement contributes to its unique chemical reactivity and potential biological activity. The compound is slightly soluble in water and has a melting point around 143 °C, indicating stability under standard laboratory conditions.

Property Value
Molecular FormulaC11H15NO3
Molar Mass~209.24 g/mol
Melting Point~143 °C
SolubilitySlightly soluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and non-covalent interactions. It can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Antimicrobial Activity

Research indicates that similar pyrrole derivatives exhibit promising antimicrobial properties. This compound is hypothesized to possess antimicrobial activity based on its structural similarities to other effective compounds. For instance, pyrrole-based compounds have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Properties

Pyrrole derivatives have also been explored for their anticancer potential. This compound may exhibit similar properties due to its structural features that allow interaction with cancer cell pathways. Compounds in this class have shown effectiveness in inhibiting cell growth and inducing apoptosis in various cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrrole derivatives:

  • Antibacterial Activity : A study tested various pyrrole derivatives against E. faecalis, P. aeruginosa, and K. pneumoniae. The results showed that certain derivatives had MIC values comparable to standard antibiotics like ciprofloxacin .
  • Anticancer Activity : Research on similar compounds indicated that they could inhibit the growth of breast cancer cells (MCF-7) by inducing apoptosis and affecting cell cycle progression . this compound's potential in this area remains to be fully explored.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via Knorr-type condensation reactions. For example, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (a precursor) is prepared by condensing acetylacetone with ethyl oximinoacetoacetate under acidic conditions . Subsequent acetylation at the 3-position can be achieved using acetyl chloride or acetic anhydride in the presence of a catalyst. Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical to minimize side products like over-acetylated derivatives or ring-opened intermediates. Purity is confirmed via elemental analysis, NMR, and HPLC .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, related pyrrole derivatives crystallize in dimeric forms via N–H···O hydrogen bonds, with planar geometry confirmed by torsional angles <5° . Spectroscopic methods include:

  • ¹H/¹³C NMR : Methyl groups (δ ~2.2–2.5 ppm), ester carbonyl (δ ~165–170 ppm), and acetyl resonance (δ ~190–200 ppm) .
  • FT-IR : Stretching bands for C=O (~1700 cm⁻¹) and N–H (~3300 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 223.12 for the parent ion) and fragmentation patterns .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • Electrophilic Fukui functions : To identify reactive sites for nucleophilic/electrophilic attacks .
  • HOMO-LUMO gaps : Correlate with experimental UV-Vis spectra (e.g., λmax ~280–320 nm) .
  • Intramolecular hydrogen bonding : AIM (Atoms in Molecules) analysis quantifies bond critical points (ρ ~0.02–0.03 a.u.) for dimer stabilization .
    • Note : Solvent effects (e.g., toluene-d8) are modeled using the Polarizable Continuum Model (PCM) .

Q. How do structural modifications (e.g., substituent variations) affect the bioactivity of pyrrole carboxylate derivatives?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

  • Acetyl vs. non-acetylated derivatives : Acetyl groups enhance tubulin-binding activity in antitumor agents by increasing hydrophobic interactions .
  • Methyl substitution : 3,5-Dimethyl groups improve metabolic stability compared to unsubstituted analogs .
  • Ester vs. amide derivatives : Ethyl esters exhibit higher solubility in apolar solvents, while amides (e.g., in Example 48 ) show improved pharmacokinetic profiles.

Q. What challenges arise in crystallizing this compound, and how are they resolved?

  • Methodological Answer : Challenges include polymorphism and solvent inclusion. Strategies:

  • Slow evaporation : Use toluene/hexane mixtures to promote dimeric H-bonded crystals .
  • Temperature control : Crystallize at 4°C to reduce thermal disorder.
  • SHELX refinement : Resolve disorder in methyl/ethyl groups via PART instructions and anisotropic displacement parameters .

Properties

IUPAC Name

ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-5-15-11(14)10-9(8(4)13)6(2)7(3)12-10/h12H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCCFLZRLLFPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of aluminum chloride (50.19 g, 0.376 mol) in dry dichloroethane (580 mL) at 25° C. was added slowly acetic anhydride (17.75 mL, 0.188 mol). The resulting mixture was stirred at room temp. for 10 minutes, then a solution of pyrrole 33 (10.49 g, 0.0627 mol) in dichloroethane (30 mL) was added and the reaction mixture was stirred at room temp. for 2 h. After an additional 3 h at 80° C., the mixture was poured into ice water and extracted with dichloromethane. The organic layer was dried with anhy. sodium sulfate and concentrated in vacuo to an orange residue. Short plug filtration over silica gel (30% ethyl acetate/70% hexanes) gave 7.5 g (60%) of ethyl-3-acetyl-4,5-dimethyl-2-pyrrole carboxylate 34. 1H NMR (CDCl3) δ 9.0 (bs, 1H), 4.3 (q, 2H), 2.7 (s, 3H), 2.1 (s, 3H), 1.9 (s, 3H), 1.3 (t, 3H) ppm.
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50.19 g
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17.75 mL
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580 mL
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10.49 g
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30 mL
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solvent
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ice water
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate

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